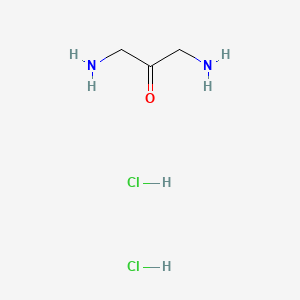
4-Chloro-6-isopropylamino-2-methylthiopyrimidine
Overview
Description
4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a chemical compound with the molecular formula C8H12ClN3S . It has a molecular weight of 217.72 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C8H12ClN3S/c1-5(2)10-7-4-6(9)11-8(12-7)13-3/h4-5H,1-3H3,(H,10,11,12) . The Canonical SMILES representation is CC(C)NC1=CC(=NC(=N1)SC)Cl . Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 217.0440463 g/mol . The topological polar surface area is 63.1 Ų and it has 13 heavy atoms .Scientific Research Applications
Summary of the Application
This compound is used in the study of the degradation of Atrazine, a widely used herbicide, by an anaerobic microbial consortium. The study focuses on the anaerobic degradation of Atrazine, which is less understood compared to its aerobic degradation .
Methods of Application or Experimental Procedures
An anaerobic microbial consortium capable of efficiently degrading Atrazine was enriched from soil collected from an herbicide-manufacturing plant. Six metabolites were identified, and two putative anaerobic degradation pathways of Atrazine were proposed .
Results or Outcomes
The study found that during enrichment, the abundances of certain microbes significantly increased, indicating that they may be involved in Atrazine degradation. These findings provide valuable evidence for elucidating the anaerobic catabolism of Atrazine and facilitating anaerobic remediation of residual Atrazine pollution .
2. Synthesis of Mixed Ligand Metal(II) Complexes
Summary of the Application
4-Chloro-6-isopropylamino-2-methylthiopyrimidine is used in the synthesis of mixed ligand metal(II) complexes. These complexes have been studied for their potential to exhibit ferro- and antiferromagnetism, as well as their antibacterial activities .
Methods of Application or Experimental Procedures
Mixed ligand complexes of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine and 1,10-Phenanthroline with Mn(II), Fe(II), Ni(II), Pd(II), Cu(II) and Zn(II) ions were synthesized and characterized by infrared and electronic spectroscopies, room temperature magnetic moments, melting points and conductance measurements .
Results or Outcomes
The study found that the Mn(II) and Cu(II) complexes had broad-spectrum antibacterial activity, proving their potentials as promising broad-spectrum antibacterial agents .
properties
IUPAC Name |
6-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c1-5(2)10-7-4-6(9)11-8(12-7)13-3/h4-5H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHRHMWSNBGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650089 | |
| Record name | 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropylamino-2-methylthiopyrimidine | |
CAS RN |
951884-54-1 | |
| Record name | 6-Chloro-N-(1-methylethyl)-2-(methylthio)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)









